N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine
Overview
Description
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine is an organic compound with the molecular formula C3H9NO3S and a molecular weight of 139.17 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is characterized by its melting point of 33-35°C and a boiling point of 168.3±23.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating reagent. It can transfer its methylsulfonyl group to various nucleophiles, facilitating the formation of new chemical bonds . This reactivity is exploited in organic synthesis to construct complex molecules with high regio-, chemo-, and stereoselectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine include:
N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides for ketone synthesis.
Methanesulfonic acid, dimethylazanyl ester: Another sulfonyl derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its ability to act as an electrophilic aminating reagent sets it apart from other hydroxylamine derivatives, making it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
dimethylamino methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4(2)7-8(3,5)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIANJNAHYLTTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506631 | |
Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75812-61-2 | |
Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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